molecular formula C24H17N3O4 B5514696 N-1-naphthyl-N'-(4-nitrophenyl)phthalamide

N-1-naphthyl-N'-(4-nitrophenyl)phthalamide

Cat. No. B5514696
M. Wt: 411.4 g/mol
InChI Key: BFXJHPJNFWVIES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide involves complex chemical reactions. For instance, the synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including naphthalen-1yl substituents, was achieved through reactions characterized by elemental analyses, IR spectroscopy, and 1H-NMR spectroscopy. These compounds were further analyzed through crystal X-ray diffraction studies, revealing detailed molecular conformations stabilized by intramolecular hydrogen bonds (Özer et al., 2009).

Molecular Structure Analysis

The molecular structure of derivatives close to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide has been examined through various techniques, including single-crystal X-ray diffraction. Such studies have elucidated the crystallographic parameters, conformation, and stabilization mechanisms via hydrogen bonding, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule (Saeed, Hussain, & Flörke, 2008).

Chemical Reactions and Properties

Chemical reactions involving N-1-naphthyl-N'-(4-nitrophenyl)phthalamide and its analogs include nitrosation, which leads to the formation of nitroso derivatives and indaminium salts, showcasing the compound's reactive nature towards nitrous acid. These reactions highlight the compound's potential in synthesizing various derivatives with distinct electronic properties (Kanitz & Hartmann, 1996).

Physical Properties Analysis

The physical properties of N-1-naphthyl-N'-(4-nitrophenyl)phthalamide derivatives have been studied, including their solubility, crystallinity, and thermal stability. For example, aromatic polyamides derived from similar structures exhibit high thermal stability and solubility in aprotic solvents, indicating the influence of molecular structure on these physical properties (Yang & Chen, 1992).

Chemical Properties Analysis

The chemical properties of compounds related to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide, such as reactivity towards different chemical agents and conditions for polymerization, have been thoroughly investigated. These studies provide a foundation for understanding the reactivity, stability, and potential applications of N-1-naphthyl-N'-(4-nitrophenyl)phthalamide in various chemical contexts (Ganin, 1997).

Scientific Research Applications

Aromatic Oligomers in Aqueous Solution

Gabriel and Iverson (2002) explored the self-assembly of stable hetero duplexes from molecular strands incorporating Ndi and Dan units, demonstrating the use of complementary aromatic units to drive discrete self-assembly in aqueous solution. This research highlights the potential for designing assemblies with highly programmable modes of binding in solution or on surfaces (Gabriel & Iverson, 2002).

Hydrolysis of 1-N-naphthylphthalamic Acid

Granados, Nassetta, and Rossi (1995) measured the hydrolysis rate of 1-N-naphthylphthalamic acid (Nap), a compound related to N-1-naphthyl-N'-(4-nitrophenyl)phthalamide, as a function of pH, providing insights into the reactivity of phthalamic acid derivatives (Granados, Nassetta, & Rossi, 1995).

Pesticide Degradation Products Analysis

Ghassempour, Arshadi, and Salek Asghari (2001) determined N-1-Naphthylphthalamic acid (naptalam) and its degradation products in river water, showcasing methods for environmental monitoring of pesticide residues (Ghassempour, Arshadi, & Salek Asghari, 2001).

Supramolecular Polymeric Sensor

Malfait, Coumes, Fournier, Cooke, and Woisel (2015) reported on a dual responsive polymeric sensor for temperature and pH in water, indicating the potential for N-1-naphthyl-N'-(4-nitrophenyl)phthalamide related compounds in creating sensitive and versatile environmental sensors (Malfait et al., 2015).

Antibacterial and Herbicidal Activity

Research by Kos et al. (2013) and Goněc et al. (2013) on ring-substituted naphthalene carboxanilides demonstrated significant antibacterial and herbicidal activities, suggesting the relevance of naphthyl-related structures in the development of new antimicrobial and agrochemical products (Kos et al., 2013); (Goněc et al., 2013).

properties

IUPAC Name

2-N-naphthalen-1-yl-1-N-(4-nitrophenyl)benzene-1,2-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O4/c28-23(25-17-12-14-18(15-13-17)27(30)31)20-9-3-4-10-21(20)24(29)26-22-11-5-7-16-6-1-2-8-19(16)22/h1-15H,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFXJHPJNFWVIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=CC=C3C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-Naphthyl-N'-(4-nitrophenyl)phthalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.